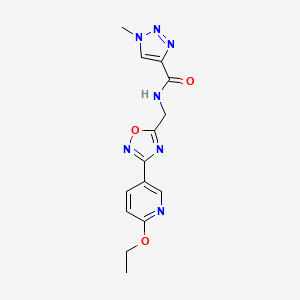

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O3/c1-3-23-11-5-4-9(6-15-11)13-17-12(24-19-13)7-16-14(22)10-8-21(2)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZWLGAFUKSALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

- Molecular Formula : C18H18N6O3

- Molecular Weight : 394.4 g/mol

- Key Functional Groups : Triazole ring, oxadiazole moiety, and pyridine derivative.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : The triazole and oxadiazole rings are known to inhibit specific enzymes such as kinases and phosphatases, which play crucial roles in cell signaling pathways.

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties through disruption of microbial cell functions.

- Anticancer Activity : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, possibly through induction of apoptosis or inhibition of tumor growth.

Antimicrobial Activity

Research has indicated that compounds with oxadiazole moieties often exhibit antimicrobial properties. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(5-(2-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)phenyl)acetamide | Contains oxadiazole ring | Antibacterial |

| N-(4-Methylthiazol-2-yl)benzamide | Similar structure | Antifungal |

These findings suggest that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole could potentially exhibit similar antimicrobial effects.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. For example:

- In vitro Studies : Compounds similar in structure to N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole have demonstrated cytotoxicity against breast cancer and leukemia cell lines.

- Mechanism : The proposed mechanism involves the inhibition of cancer cell proliferation through apoptotic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives showed that compounds with a similar structural framework exhibited significant growth inhibition in MCF7 (breast cancer) cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, compounds demonstrated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL. It is hypothesized that the presence of the ethoxy group enhances membrane permeability leading to increased bioactivity.

Comparative Analysis with Similar Compounds

To better understand the potential of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Aryltriazoles | Aryl groups on triazole | Anticancer |

| Oxadiazole Derivatives | Oxadiazole core | Antimicrobial |

This comparison illustrates that while there are commonalities in structure and activity among these compounds, the unique combination of functional groups in N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)-1-methyl-1H-triazole may confer distinct biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of heterocyclic molecules, including pyrazole-carboxamides, oxadiazole-propionamides, and triazole-containing derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic approaches:

Structural Analogues from Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p in are pyrazole-carboxamides with chloro, cyano, and aryl substituents. Key differences include:

- Core Heterocycle: The target compound uses a 1,2,4-oxadiazole and triazole system, whereas 3a–3p are based on pyrazole.

- Substituent Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., Cl, CN) in 3b–3e . This difference may influence solubility and binding affinity in biological systems.

- Synthetic Yields : Analogous coupling reactions for pyrazole-carboxamides yield 62–71% , suggesting similar efficiency if the target compound is synthesized via comparable methods.

CB2-Selective Oxadiazole-Propionamides ()

Compounds 6a–6e in share the 1,2,4-oxadiazole core but differ in substitution patterns:

- Aryl Substituents : 6a–6e feature nitro, bromo, or fluoro groups on pyridine/phenyl rings, whereas the target compound has an ethoxy group. The ethoxy group’s larger steric bulk and electron-donating nature may reduce binding to hydrophobic pockets compared to smaller halogens .

Triazole-Containing Patented Compounds ()

The patented compounds in include trifluoromethylpyrazole-triazole hybrids. Key distinctions:

- Electron-Withdrawing Groups : The patents emphasize trifluoromethyl and chloro substituents, which enhance electronegativity and metabolic resistance. The target compound’s ethoxy group may confer softer electronic properties, favoring different metabolic pathways.

Table 1: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.